The intricate signaling of TNK1 and its targeted inhibition by TP-5801 TFA
The intricate signaling of TNK1 and its targeted inhibition by TP-5801 TFA
A comprehensive analysis for researchers and drug development professionals in oncology and immunology.
Introduction: Tyrosine Kinase Non-Receptor 1 (TNK1), a member of the ACK family of non-receptor tyrosine kinases, has emerged as a significant therapeutic target in oncology and immune-related disorders.[1] Dysregulation of TNK1 is implicated in the development and progression of various cancers, including lung, breast, and colorectal cancer, as well as autoimmune diseases.[1] This technical guide provides an in-depth exploration of the TNK1 signaling pathway and the mechanism of action of TP-5801 TFA, a potent and selective inhibitor of TNK1.
The TNK1 Signaling Pathway: A Dual Role in Cellular Regulation
TNK1 plays a multifaceted role in crucial cellular processes such as growth, differentiation, and apoptosis.[1] Its activity is tightly regulated through a complex interplay of protein-protein interactions and post-translational modifications.
Regulation of TNK1 Activity:
The kinase activity of TNK1 is dynamically controlled, toggling between an inactive and an active state.[2][3]
-
Inactivation by 14-3-3 Proteins: In its inactive state, TNK1 is sequestered in the cytoplasm through its interaction with 14-3-3 proteins.[2][3][4] This binding is facilitated by the phosphorylation of TNK1 at Serine 502 by MARK (Microtubule Affinity Regulating Kinase).[2][3]
-
Activation by Ubiquitin Binding: The release of TNK1 from 14-3-3 proteins allows it to translocate to ubiquitin-rich clusters.[2][3] The C-terminus of TNK1 contains a ubiquitin-association (UBA) domain that binds to poly-ubiquitin chains with high affinity.[2][3][4] This interaction with ubiquitin is essential for the activation of TNK1's kinase activity.[2][3]
Downstream Signaling Cascades:
Activated TNK1 can modulate several downstream signaling pathways, influencing a range of cellular outcomes:
-
STAT3 Pathway: One of the most critical downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3).[5] TNK1 directly phosphorylates STAT3, leading to its activation.[5] Activated STAT3 then translocates to the nucleus and promotes the transcription of target genes involved in cell cycle progression and survival.[5] Constitutive activation of the TNK1-STAT3 signaling axis is a key driver in the pathogenesis of various cancers.[5]
-
Ras-MAPK Pathway: TNK1 has been shown to negatively regulate the Ras-MAPK pathway.[6][7] It can uncouple the Grb2-Sos1 complex, which is essential for Ras activation, thereby suppressing downstream signaling through Raf1 and MAPK.[6] This suggests a tumor-suppressive role for TNK1 in certain contexts.
-
NF-κB Pathway: TNK1 can facilitate TNFα-induced apoptosis by inhibiting the activation of the NF-κB survival signaling pathway.[8][9] It achieves this by preventing the transactivation of NF-κB without affecting its DNA binding.[9]
-
Interferon (IFN) Signaling: In the context of the innate immune response, TNK1 plays a role in potentiating JAK-STAT signaling downstream of the type I IFN receptor.[10] Upon IFN stimulation, TNK1 is recruited to the receptor complex and becomes phosphorylated, enhancing its kinase activity and leading to the phosphorylation of STAT1 at both tyrosine 701 and serine 727.[10]
TP-5801 TFA: A Potent and Selective TNK1 Inhibitor
TP-5801 TFA is the trifluoroacetate (B77799) salt of TP-5801, a small molecule inhibitor designed to specifically target the enzymatic activity of TNK1.[8][11]
Mechanism of Action:
TP-5801 acts as an ATP-competitive inhibitor.[8][11] It binds to the ATP-binding pocket of the TNK1 enzyme, thereby blocking the transfer of phosphate (B84403) groups to its downstream substrates.[5][8][11] This inhibition of TNK1's kinase activity effectively disrupts the aberrant signaling pathways that contribute to uncontrolled cell proliferation and tumor growth.[8] By preventing the phosphorylation of key downstream targets like STAT3, TP-5801 leads to the downregulation of genes involved in cell cycle progression and survival.[5]
Quantitative Data Summary
The efficacy of TP-5801 TFA has been demonstrated through various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of TP-5801
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TNK1 | 1.40 |
| Aurora A | 5380 |
| Other Kinase 1 | >10000 |
| Other Kinase 2 | >10000 |
| Other Kinase 3 | >10000 |
Data synthesized from Chan et al., 2021, Nature Communications and its supplementary data.[12]
Table 2: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801
| Cell Line | Driving Oncogene | IC₅₀ |
|---|---|---|
| Ba/F3 | WT TNK1 | 76.78 nM |
| Ba/F3 | AAA mutant TNK1 | 36.95 nM |
| Ba/F3 | BCR-ABL | 8.5 µM |
| Ba/F3 | IL-3 | 1.2 µM |
| L540 | TNK1-dependent | low nM |
Data from MedChemExpress, citing Chan et al., 2021.[13][14]
Table 3: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models
| Model | Dosing | Outcome |
|---|---|---|
| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan |
Data from MedChemExpress, citing Chan et al., 2021.[13][14]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize the activity of TNK1 and the efficacy of TP-5801 TFA.
1. In Vitro Kinase Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-5801 TFA against TNK1 kinase.
Materials:
-
Purified recombinant TNK1 enzyme
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
TP-5801 TFA
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Dilution: Prepare a serial dilution of TP-5801 TFA in DMSO, followed by a further dilution in the kinase assay buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant TNK1 enzyme and the substrate to their optimal concentrations in the kinase assay buffer.
-
Assay Reaction: a. Add the diluted TP-5801 TFA or vehicle control (DMSO) to the assay plate wells. b. Add the diluted TNK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: a. Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. b. Add the Kinase Detection Reagent to convert ADP to ATP and allow the luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2. Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of TP-5801 TFA on the proliferation of cancer cell lines.
Materials:
-
TNK1-dependent and -independent cancer cell lines (e.g., L540, Ba/F3)
-
Complete cell culture medium
-
TP-5801 TFA
-
96-well clear-bottom or opaque-walled plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
DMSO (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TP-5801 TFA or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement:
-
For MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
3. Western Blotting for Phospho-STAT3
Objective: To determine the effect of TP-5801 TFA on the phosphorylation of STAT3 in cells.
Materials:
-
Cancer cell line of interest
-
TP-5801 TFA
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (pSTAT3) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of TP-5801 TFA for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-pSTAT3 antibody overnight at 4°C.
-
Secondary Antibody and Detection: a. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. b. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT3 antibody as a loading control.
-
Analysis: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
4. Mouse Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of TP-5801 TFA.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
TNK1-dependent human cancer cells (e.g., L540)
-
TP-5801 TFA formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer TP-5801 TFA or vehicle control to the respective groups via oral gavage at a predetermined dose and schedule (e.g., once daily).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess efficacy.
References
- 1. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tnk1/Kos1: A Novel Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
- 9. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
